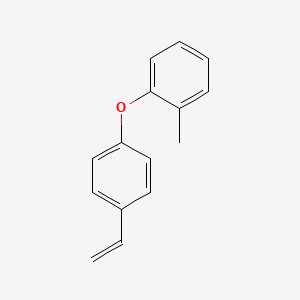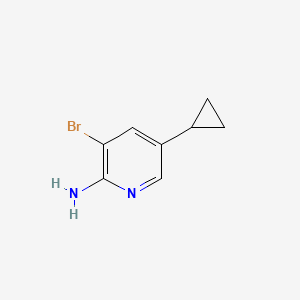
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a phenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halobenzene derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, bases such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Ethyl derivatives
Substitution: Amino or thio derivatives
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene involves its interaction with molecular targets through its trifluoromethyl, vinyl, and phenoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity for specific targets due to its strong electron-withdrawing properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)-2-(4-methoxyphenoxy)benzene: Similar structure but with a methoxy group instead of a vinyl group. This compound may have different reactivity and applications due to the presence of the methoxy group.
1-(Trifluoromethyl)-2-(4-chlorophenoxy)benzene: Contains a chloro group instead of a vinyl group. The chloro group can influence the compound’s chemical properties and reactivity.
1-(Trifluoromethyl)-2-(4-aminophenoxy)benzene:
Uniqueness
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene is unique due to the presence of the vinyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts unique electronic properties that can enhance the compound’s stability and reactivity .
Propiedades
IUPAC Name |
1-ethenyl-4-[2-(trifluoromethyl)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-2-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15(16,17)18/h2-10H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSTSGBWZAKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene](/img/structure/B8168935.png)








